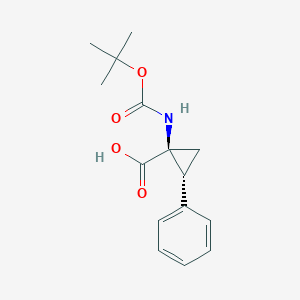
4-Amino-1H-pyrrole-2-carboxylic acid
Overview
Description
4-Amino-1H-pyrrole-2-carboxylic acid: is an organic compound with the molecular formula C5H6N2O2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Mechanism of Action
Target of Action
Pyrrole derivatives have been known to interact with various biological targets, including dna gyrase, a prominent and vital target in discovering new antibacterial drugs .
Mode of Action
Pyrrole derivatives have been reported to interact with their targets through various mechanisms, such as binding to the active site, leading to inhibition or modulation of the target’s activity .
Result of Action
Pyrrole derivatives have been reported to exhibit a range of biological activities, including antibacterial effects .
Biochemical Analysis
Biochemical Properties
It is known that pyrrole derivatives, which include 4-Amino-1H-pyrrole-2-carboxylic acid, possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Cellular Effects
It is known that indole derivatives, which are structurally similar to pyrroles, have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrrole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the yield of pyrrole-2-carboxylic acid, a related compound, significantly increases with temperature .
Metabolic Pathways
It is known that pyrrole-2-carboxylic acid arises in nature by dehydrogenation of the amino acid proline .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1H-pyrrole-2-carboxylic acid can be achieved through several methods:
Paal-Knorr Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride.
Electrocyclic Ring Closure: This one-pot synthesis involves the reaction of chalcones with glycine esters or amides, followed by oxidation to form pyrrole derivatives.
Condensation Reactions: The condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization, can also produce pyrrole derivatives.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above. The Paal-Knorr synthesis is particularly favored due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
Oxidation: Pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Pyrrole-2-carboxaldehyde or pyrrole-2-methanol.
Substitution: N-substituted pyrrole derivatives.
Scientific Research Applications
4-Amino-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Materials Science: The compound is utilized in the development of conductive polymers and organic semiconductors.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.
Industrial Applications: The compound is employed in the synthesis of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
4-Amino-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds:
Pyrrole-2-carboxylic acid: Lacks the amino group at the 4-position, resulting in different reactivity and applications.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Contains additional functional groups that confer unique biological activities.
4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid methyl ester hydrochloride: The presence of a methyl ester group alters its solubility and reactivity.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block for the synthesis of complex molecules. The compound’s applications in medicinal chemistry, materials science, and biological studies highlight its importance in advancing scientific research and technological development.
Properties
IUPAC Name |
4-amino-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c6-3-1-4(5(8)9)7-2-3/h1-2,7H,6H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTHSBLGVMYQRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620140 | |
| Record name | 4-Amino-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155815-95-5 | |
| Record name | 4-Amino-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthetic method described in the paper for 4-amino-1H-pyrrole-2-carboxylic acid derivatives?
A1: The paper presents a novel synthetic route for this compound benzyl esters, valuable precursors to this compound. The method utilizes readily available starting materials like N-PhF-4-oxoproline benzyl esters and various amines. [] This approach offers several advantages, including good yields (61-84%), mild reaction conditions, and the use of a catalytic amount of p-toluenesulfonic acid (TsOH). The synthesis is also versatile, allowing for the incorporation of diverse substituents on the pyrrole ring, which is crucial for exploring structure-activity relationships in drug discovery. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,13S,14S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B130099.png)
![7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione](/img/structure/B130100.png)

![(1S,3aS,7S,11aS)-11a-methyl-1H,2H,3H,3aH,6H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol](/img/structure/B130114.png)








